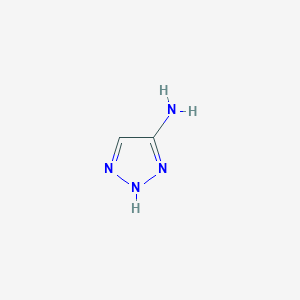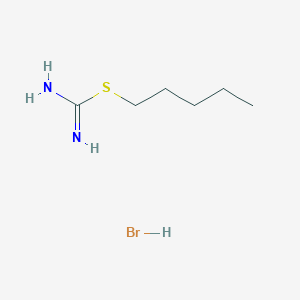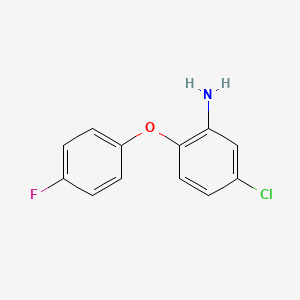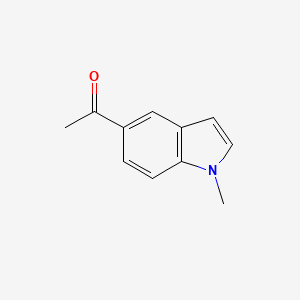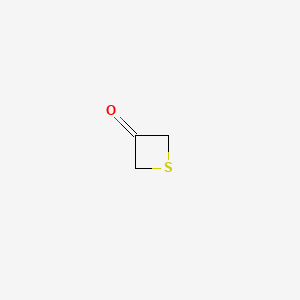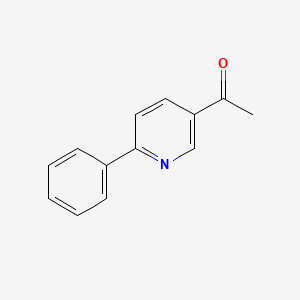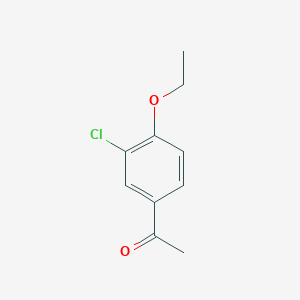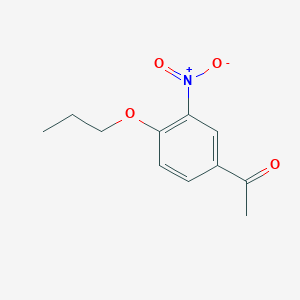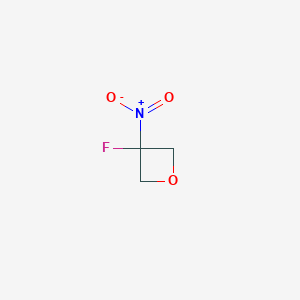
3-Fluoro-3-nitrooxetane
Overview
Description
3-Fluoro-3-nitrooxetane is a chemical compound with the molecular formula C3H4FNO3. It is characterized by the presence of a fluorine atom and a nitro group attached to a four-membered oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-3-nitrooxetane can be synthesized through several methods. One common method involves reacting fluoro-2-nitro propanediol with trifluoro methane sulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the use of 1,5-Diazabicyclo[5.4.0]undec-5-ene in dichloromethane, which yields this compound with a yield of 61.4% .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-nitrooxetane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like peroxy acids for oxidation reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various fluorinated and nitro-substituted compounds, which can be further utilized in different chemical processes and applications.
Scientific Research Applications
3-Fluoro-3-nitrooxetane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of fluorinated and nitro-substituted compounds on biological systems.
Medicine: this compound is explored for its potential use in pharmaceuticals, especially in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 3-fluoro-3-nitrooxetane involves its interaction with molecular targets through its fluorine and nitro groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and nitro groups, which can stabilize or destabilize certain intermediates during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Nitrooxetane: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
3,3-Dinitrooxetane: Contains an additional nitro group, which significantly alters its chemical properties and reactivity.
3-Aminooxetane: The nitro group is replaced with an amino group, leading to different reactivity and applications.
Uniqueness
3-Fluoro-3-nitrooxetane is unique due to the presence of both a fluorine atom and a nitro group on the oxetane ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-fluoro-3-nitrooxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4FNO3/c4-3(5(6)7)1-8-2-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZHGYABOZIKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)([N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506788 | |
| Record name | 3-Fluoro-3-nitrooxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70187-44-9 | |
| Record name | 3-Fluoro-3-nitrooxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route to obtain 3-fluoro-3-nitrooxetane, and what challenges does it present?
A1: The synthesis of this compound is described in the paper "Reactions of 2-fluoro-2-nitro-1,3-propanediol. Trifluoromethanesulfonates and this compound" []. While the paper doesn't delve into specific challenges, it highlights the use of 2-fluoro-3-hydroxy-2-nitro-1-propyl triflate reacting with pyridine to produce the final product. The use of triflates and pyridine suggests the reaction might require anhydrous conditions and careful handling due to their reactivity. Further research would be needed to explore potential challenges like yield optimization, byproduct formation, and safety considerations associated with using these reagents.
Q2: What are the potential applications of this compound based on its chemical structure?
A2: The paper "High Energy Halogen Chemistry" [] explores the broader context of incorporating fluoro and nitro groups into organosilanes and polysiloxanes. Although it doesn't directly address this compound's applications, the presence of both fluorine and a nitro group on a strained four-membered oxetane ring suggests potential use in energetic materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


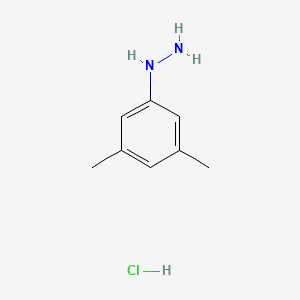
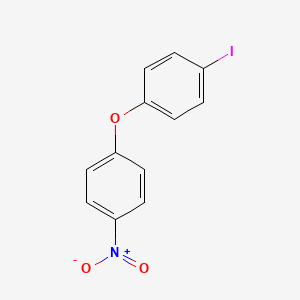
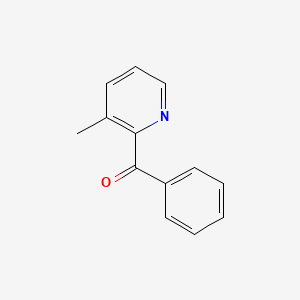
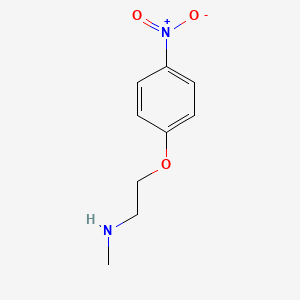
![5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1315213.png)
